molecular formula C7H6BrFO B1528582 5-Bromo-2-fluoro-3-methylphenol CAS No. 1351668-25-1

5-Bromo-2-fluoro-3-methylphenol

Cat. No. B1528582
M. Wt: 205.02 g/mol
InChI Key: XRNNSKQHDNJRDJ-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluoro-3-methylphenol” is a chemical compound with the CAS Number: 1351668-25-1 . It has a molecular weight of 205.03 . It is a solid at room temperature and is stored at 2-8°C .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-fluoro-3-methylphenol” can be represented by the InChI code: 1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 . The average mass is 232.843 Da and the mono-isotopic mass is 231.970642 Da .


Physical And Chemical Properties Analysis

“5-Bromo-2-fluoro-3-methylphenol” is a solid at room temperature and is stored at 2-8°C . It has a molecular weight of 205.03 .

Scientific Research Applications

Antibacterial Properties

Bromophenols, like 5-Bromo-2-fluoro-3-methylphenol, have been studied for their antibacterial properties. For instance, antibacterial bromophenols were isolated from the marine red alga Rhodomela confervoides, showing activity against various strains of bacteria (Xu et al., 2003).

Inhibition of Carbon Steel Corrosion

Some bromophenols have applications in inhibiting carbon steel corrosion. For example, compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have shown potential in protecting carbon steel in corrosive environments (El-Lateef et al., 2015).

Carbonic Anhydrase Inhibitory Properties

Bromophenols and their derivatives, including natural products like vidalol B, have shown significant inhibitory effects on human carbonic anhydrase isozymes. This property has potential applications in treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Effects

Bromophenols from marine algae, such as Vertebrata lanosa, have been studied for their antioxidant activities. These compounds exhibit potent antioxidant effects, potentially useful in preventing oxidative deterioration of food (Olsen et al., 2013).

Luminescent Properties

Bromo-substituted compounds have been used in the synthesis of luminescent, conjugated polyelectrolytes, showing promising photoluminescence properties (Durben et al., 2006).

Enantioseparation in High-Performance Liquid Chromatography

Bromophenylcarbamates have been employed as chiral stationary phases in high-performance liquid chromatography for the enantioseparation of various substances, demonstrating their utility in analytical chemistry (Chankvetadze et al., 1997).

Safety And Hazards

The safety information for “5-Bromo-2-fluoro-3-methylphenol” indicates that it is considered hazardous. It has the signal word “Warning” and hazard statements H315, H319, H335, which correspond to skin irritation, eye irritation, and respiratory system irritation respectively .

properties

IUPAC Name

5-bromo-2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNSKQHDNJRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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